molecular formula C2H4LuO2 B099331 Lutetium(3+) acetate CAS No. 18779-08-3

Lutetium(3+) acetate

カタログ番号: B099331
CAS番号: 18779-08-3
分子量: 235.02 g/mol
InChIキー: WXHWNEZDKCJUFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .

科学的研究の応用

Lutetium(3+) acetate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

    Biology and Medicine: Lutetium compounds, including this compound, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy. .

    Industry: It is used in the production of specialty glasses, ceramics, and phosphors.

Safety and Hazards

Lutetium(3+) acetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

Lutetium therapy, an innovative treatment for advanced prostate cancer, has shown promise in recent studies . The positive trial results are a great step towards lutetium therapy being available for men with late-stage prostate cancer .

作用機序

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

This compound interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows this compound to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the somatostatin signaling pathway. By binding to somatostatin receptors, this compound can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that this compound is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, this compound reacts with ammonium fluoride to produce lutetium fluoride . .

準備方法

Lutetium(3+) acetate can be synthesized through several methods:

化学反応の分析

Lutetium(3+) acetate undergoes various chemical reactions, including:

類似化合物との比較

Lutetium(3+) acetate can be compared with other similar compounds, such as:

This compound stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lutetium(3+) acetate involves the reaction of Lutetium oxide with acetic acid. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and dried to obtain Lutetium(3+) acetate.", "Starting Materials": [ "Lutetium oxide", "Acetic acid", "Solvent (e.g. ethanol)", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add Lutetium oxide to a round-bottom flask containing the solvent.", "Add acetic acid to the flask and stir the mixture.", "Add the catalyst to the flask and heat the mixture under reflux for several hours.", "Filter the mixture to remove any impurities.", "Concentrate the filtrate under reduced pressure to obtain a solid product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain Lutetium(3+) acetate." ] }

CAS番号

18779-08-3

分子式

C2H4LuO2

分子量

235.02 g/mol

IUPAC名

acetic acid;lutetium

InChI

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4);

InChIキー

WXHWNEZDKCJUFF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3]

正規SMILES

CC(=O)O.[Lu]

18779-08-3

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。